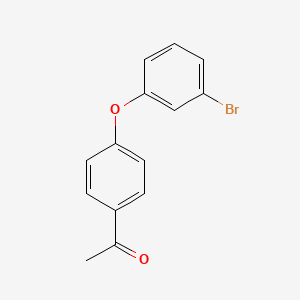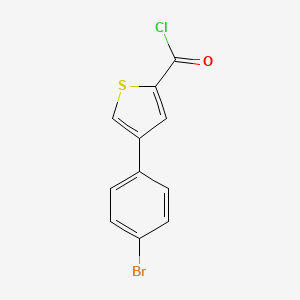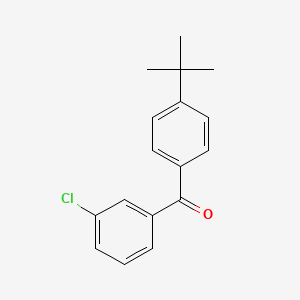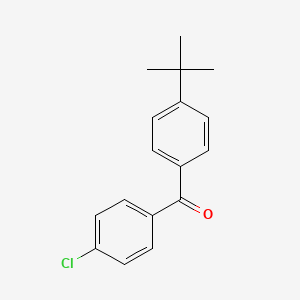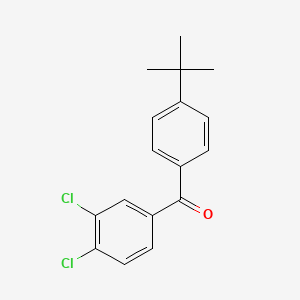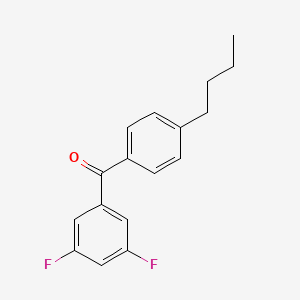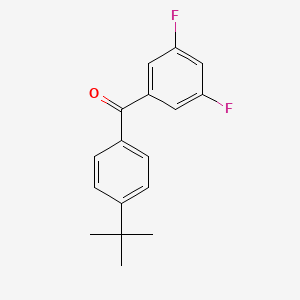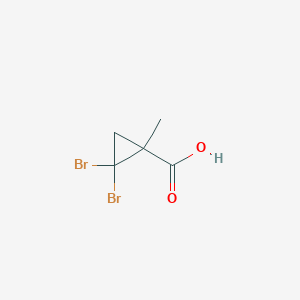
2,2-Dibromo-1-methylcyclopropanecarboxylic acid
Overview
Description
2,2-Dibromo-1-methylcyclopropanecarboxylic acid is a chemical compound with the molecular formula C5H6Br2O2 and a molecular weight of 257.91 g/mol . This compound is characterized by the presence of two bromine atoms and a carboxylic acid group attached to a cyclopropane ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,2-Dibromo-1-methylcyclopropanecarboxylic acid typically involves the bromination of 1-methylcyclopropanecarboxylic acid. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the cyclopropane ring. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of catalysts to achieve high yields and purity .
Chemical Reactions Analysis
2,2-Dibromo-1-methylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in the formation of less brominated or debrominated products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
2,2-Dibromo-1-methylcyclopropanecarboxylic acid is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dibromo-1-methylcyclopropanecarboxylic acid involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and processes .
Comparison with Similar Compounds
2,2-Dibromo-1-methylcyclopropanecarboxylic acid can be compared with other similar compounds, such as:
2,2-Dichloro-1-methylcyclopropanecarboxylic acid: Similar structure but with chlorine atoms instead of bromine.
1-Methylcyclopropanecarboxylic acid: Lacks the halogen atoms, resulting in different reactivity and applications.
2,2-Dibromo-1-ethylcyclopropanecarboxylic acid: Similar structure but with an ethyl group instead of a methyl group.
These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2,2-dibromo-1-methylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2O2/c1-4(3(8)9)2-5(4,6)7/h2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIUEPZQJYZZPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Br)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374142 | |
| Record name | 2,2-dibromo-1-methylcyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5365-21-9 | |
| Record name | 2,2-dibromo-1-methylcyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2,2-Dibromo-1-methylcyclopropanecarboxylic acid?
A: this compound is characterized by a cyclopropane ring substituted with two bromine atoms at the same carbon (geminal dibromo substitution), a methyl group, and a carboxylic acid functional group. Its crystal structure has been elucidated .
Q2: How does the solvolysis of this compound proceed in methanol?
A: The methanolysis of this compound can lead to different products depending on the reaction conditions. Research indicates that in the presence of silver ions, the reaction pathway is significantly influenced by the concentration of the acid and the specific silver salt used .
Q3: Can the solvolysis of this compound be controlled to favor specific product formation?
A: Yes, studies have demonstrated that selective formation of 4-Bromo-3-methyl-2(5H)-furanone can be achieved through the solvolysis of this compound under specific conditions .
Q4: Are there any structural analogues of this compound that have been studied?
A: Yes, 2,2-Dichloro-1-methylcyclopropanecarboxylic acid, a structural analogue where the bromine atoms are replaced with chlorine, has also been investigated. Its crystal structure, along with that of its derivative 2-(2,2-Dichloro-1-methyl-cyclopropyl)ethanoic acid, has been reported . This suggests potential for exploring structure-activity relationships within this class of compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

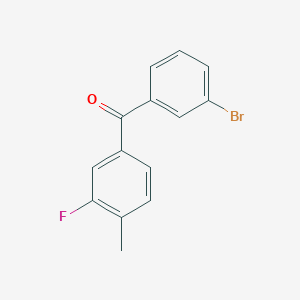
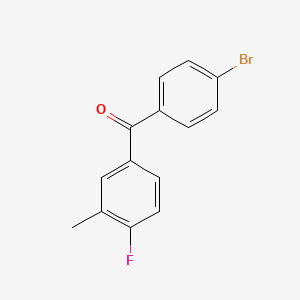
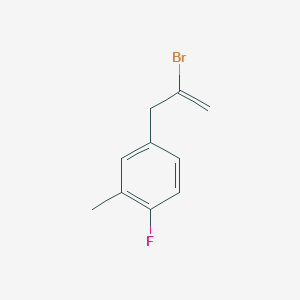
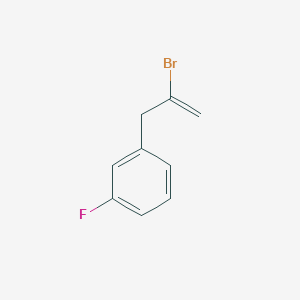
![6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302602.png)
